erythro-N-Boc-D-Homophenylalanine epoxide erythro-N-Boc-D-Homophenylalanine epoxide
Brand Name: Vulcanchem
CAS No.: 1217728-66-9
VCID: VC11701647
InChI: InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2
Molecular Formula: C16H23NO3
Molecular Weight: 277.36 g/mol

erythro-N-Boc-D-Homophenylalanine epoxide

CAS No.: 1217728-66-9

Cat. No.: VC11701647

Molecular Formula: C16H23NO3

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

erythro-N-Boc-D-Homophenylalanine epoxide - 1217728-66-9

Specification

CAS No. 1217728-66-9
Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
IUPAC Name tert-butyl N-[(1R)-1-[(2R)-oxiran-2-yl]-3-phenylpropyl]carbamate
Standard InChI InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m1/s1
Standard InChI Key QBDJHEUSBYIOGK-KGLIPLIRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)[C@@H]2CO2
SMILES CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2
Canonical SMILES CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture and Stereochemical Configuration

The compound’s structure integrates a homophenylalanine backbone modified by a Boc-protected amine and an epoxide group. The IUPAC name, tert-butyl (1R)1[(2R)oxiran2yl]3phenylpropylcarbamate(1R)-1-[(2R)-oxiran-2-yl]-3-phenylpropylcarbamate, reflects its erythro configuration, where the Boc group and epoxide occupy adjacent stereocenters with defined spatial orientations. The erythro designation arises from the syn-addition of oxygen during epoxidation, a process critical for ensuring stereochemical fidelity in downstream reactions.

The canonical SMILES notation (CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2\text{CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2}) and InChIKey (QBDJHEUSBYIOGK-KGLIPLIRSA-N\text{QBDJHEUSBYIOGK-KGLIPLIRSA-N}) provide unambiguous representations of its connectivity and stereochemistry. X-ray crystallographic analyses of analogous epoxides reveal that the oxirane ring adopts a strained conformation, enhancing its reactivity toward nucleophiles such as amines, thiols, and hydroxyl groups .

Physical and Optical Properties

  • Molecular Weight: 277.36 g/mol

  • Optical Rotation: [α]D25=10±1[\alpha]^{25}_D = -10 \pm 1^\circ (c = 1% in chloroform)

  • Solubility: Miscible in polar aprotic solvents (e.g., dimethylformamide, ethyl acetate) and sparingly soluble in water.

Synthesis and Analytical Characterization

Synthetic Routes and Diastereoselective Control

The synthesis of erythro-N-Boc-D-Homophenylalanine epoxide typically proceeds via a three-step sequence:

  • Boc Protection: Homophenylalanine is treated with di-tert-butyl dicarbonate (Boc2_2O) under basic conditions to yield N-Boc-homophenylalanine.

  • Epoxidation: The alkene moiety of the homophenylalanine side chain undergoes epoxidation using peracids (e.g., meta-chloroperbenzoic acid) or transition-metal catalysts. The erythro configuration is achieved through substrate-controlled diastereoselectivity, where hydrogen bonding between the Boc group and the oxidizing agent directs oxygen addition .

  • Purification: Chromatographic separation or recrystallization isolates the erythro diastereomer, with yields ranging from 60–75% on multigram scales .

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra exhibit distinct resonances for the epoxide protons (δ=3.13.4ppm\delta = 3.1–3.4 \, \text{ppm}) and the Boc tert-butyl group (δ=1.4ppm\delta = 1.4 \, \text{ppm}).

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 277.36 [M+H]+^+ .

Applications in Pharmaceutical and Biochemical Research

Peptide Synthesis and Stabilization

The compound’s epoxide group enables site-specific crosslinking in peptide chains, enhancing proteolytic stability and conformational rigidity. For example, its reaction with cysteine residues forms thioether linkages, a strategy employed in stapled peptides targeting protein-protein interactions . Comparative studies demonstrate that erythro-configured epoxides exhibit superior coupling efficiency (≥90%) compared to threo analogs in solid-phase peptide synthesis.

Covalent Drug Development

Epoxide-containing compounds are pivotal in designing covalent inhibitors, where the oxirane ring undergoes nucleophilic attack by catalytic residues (e.g., serine in proteases). Erythro-N-Boc-D-Homophenylalanine epoxide has been utilized to synthesize irreversible inhibitors of mGlu2/3 receptors, showing nanomolar potency (EC50_{50} = 1 nM) in preclinical models of schizophrenia and anxiety . The compound’s stereochemistry ensures selective binding to the receptor’s allosteric site, minimizing off-target effects .

Bioconjugation and Targeted Delivery

The epoxide’s electrophilicity facilitates bioconjugation to antibodies, proteins, and nanoparticles. For instance, coupling this compound to monoclonal antibodies via lysine residues creates stable immunoconjugates for tumor-targeted drug delivery. Recent work demonstrates a 40% increase in payload retention compared to maleimide-based linkers, attributed to the epoxide’s slower hydrolysis kinetics .

Neuroscience and Protein Engineering Innovations

Neuroprotective Agent Discovery

In vitro studies reveal that epoxide derivatives of homophenylalanine mitigate oxidative stress in neuronal cultures by upregulating glutathione synthesis. Erythro-N-Boc-D-Homophenylalanine epoxide, when functionalized with fluorinated aryl groups, exhibits blood-brain barrier permeability and reduces amyloid-β aggregation by 30% in Alzheimer’s disease models .

Enzyme and Antibody Engineering

Site-directed mutagenesis combined with epoxide-mediated crosslinking has produced hyperstable variants of Candida antarctica lipase B (CALB). Introducing the epoxide at residues 279–281 increased thermal stability (TmT_m = 75°C vs. 60°C wild-type) while retaining 95% enzymatic activity.

Future Directions and Research Opportunities

  • Asymmetric Catalysis: Developing enantioselective epoxidation catalysts (e.g., Jacobsen-Katsuki) to optimize erythro/threo ratios.

  • PROTAC Applications: Exploiting the epoxide’s reactivity to design proteolysis-targeting chimeras (PROTACs) for neurodegenerative diseases.

  • Continuous-Flow Synthesis: Implementing microreactor technologies to enhance safety and yield in large-scale production .

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